An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development
An In-Depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development
Introduction
4-Methoxy-3-(trifluoromethyl)benzoic acid, a uniquely substituted aromatic carboxylic acid, stands as a pivotal building block in the landscape of modern medicinal chemistry and advanced materials science. Its architecture, featuring a carboxylic acid handle, an electron-donating methoxy group, and a potent electron-withdrawing trifluoromethyl group, creates a scaffold with distinct electronic and steric properties. This guide offers an in-depth exploration of its chemical and physical characteristics, synthetic routes, reactivity, and analytical methodologies, providing researchers and drug development professionals with the critical insights needed to leverage this compound's full potential. The strategic incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, making this benzoic acid derivative a compound of significant interest.[1][2][3]
Section 1: Core Physicochemical and Spectroscopic Properties
The unique substitution pattern of 4-Methoxy-3-(trifluoromethyl)benzoic acid dictates its physical and chemical behavior. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 213598-09-5 | [4][5] |
| Molecular Formula | C₉H₇F₃O₃ | [6][7] |
| Molecular Weight | 220.15 g/mol | [6] |
| Appearance | White to light yellow solid/powder | [6] |
| Melting Point | 169-171 °C | [6] |
| Predicted XlogP | 2.3 | [8] |
| InChIKey | VNWUPESTVBTYJM-UHFFFAOYSA-N | [8] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxyl group. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The methoxy group will appear as a singlet, typically around 3.9-4.0 ppm.
-
¹³C NMR : The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (with those bonded to or near the fluorine atoms showing coupling), the methoxy carbon, and the trifluoromethyl carbon (as a quartet).[9][10]
-
¹⁹F NMR : A single sharp peak is expected for the -CF₃ group, providing a clear diagnostic marker for the presence of this moiety.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch (typically ~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F stretching bands associated with the trifluoromethyl group.[9]
-
Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of -OH, -COOH, and potentially fragments related to the methoxy and trifluoromethyl groups.[9]
Section 2: Synthesis and Purification Workflow
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid requires a strategic approach to introduce the substituents onto the benzene ring with the correct regiochemistry. While multiple routes are conceivable, a common strategy involves the trifluoromethylation of a suitably substituted anisole derivative followed by conversion of another functional group into the carboxylic acid.
Synthetic Workflow Diagram
The following diagram illustrates a conceptual pathway for the synthesis of the target compound.
Caption: Conceptual workflow for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzoic acid.
General Synthesis Protocol (Illustrative)
This protocol is a representative example based on common organic chemistry transformations for similar molecules.[11][12][13]
-
Precursor Preparation : Begin with a commercially available precursor such as 4-methoxy-3-aminobenzoic acid or a related compound.
-
Trifluoromethylation : A Sandmeyer-type reaction can be employed. The amino group is first diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethylcopper, to install the -CF₃ group.
-
Work-up and Isolation : Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.
-
Purification : The crude solid is purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product in high purity.
Causality Note: The choice of a trifluoromethylation method is critical. While older methods often required harsh conditions, modern reagents allow for milder and more functional-group-tolerant transformations, which is essential when working with multifunctional molecules like this.[11][12]
Section 3: Chemical Reactivity and Applications in Drug Development
The utility of 4-Methoxy-3-(trifluoromethyl)benzoic acid stems from its versatile reactivity and the valuable properties it imparts to larger molecules.
Core Reactivity
-
Carboxylic Acid Reactions : The primary site of reactivity is the carboxylic acid group. It readily undergoes standard transformations such as:
-
Amidation : Condensation with amines, often facilitated by coupling agents like DCC or EDC, to form amide bonds. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).
-
Esterification : Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate to produce esters, which are common in both prodrug strategies and material science applications.
-
-
Aromatic Ring Reactivity : The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group have opposing effects, directing further electrophilic aromatic substitution to specific positions on the ring, although the ring is generally deactivated by the -CF₃ group.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for creating more complex molecules with enhanced pharmacological or material properties.[1][14]
Caption: Role of 4-Methoxy-3-(trifluoromethyl)benzoic acid in synthesizing APIs and materials.
The presence of the trifluoromethyl group is particularly advantageous in drug design as it can:
-
Increase Metabolic Stability : The C-F bond is extremely strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3]
-
Enhance Lipophilicity : This property can improve a drug's ability to cross cell membranes and the blood-brain barrier.[3]
-
Modulate pKa : The inductive effect of the -CF₃ group can alter the acidity or basicity of nearby functional groups, influencing a drug's solubility and target binding.[2]
Section 4: Analytical Methodologies
Robust analytical methods are required to quantify and assess the purity of 4-Methoxy-3-(trifluoromethyl)benzoic acid and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[15][16]
Analytical Workflow Diagram
Caption: Standard workflow for the analysis of 4-Methoxy-3-(trifluoromethyl)benzoic acid by HPLC.
Self-Validating HPLC Protocol
This protocol provides a robust method for the quantification of the target analyte. The use of an internal or external standard calibration curve ensures the self-validation of results.
-
Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid to ensure the carboxylic acid is protonated) is effective. A typical starting point is 50:50 acetonitrile:water.
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution.
-
Standard Preparation : Prepare a stock solution of a high-purity reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected sample concentration range.
-
Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a known volume. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis : Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the sample and quantify its concentration using the regression equation from the calibration curve.
Causality Note: Acidifying the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, resulting in a single, sharp, and reproducible chromatographic peak, which is essential for accurate quantification.[15] Fluorinated benzoic acids are well-suited for reversed-phase chromatography.[17][18][19]
Section 5: Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for this compound and structurally similar benzoic acids.[6][7][20]
-
Hazard Identification :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[21]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber).[21]
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a particulate respirator (e.g., N95) may be necessary.
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[21]
-
-
Handling and Storage :
-
First Aid Measures :
Conclusion
4-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized and valuable reagent for scientific research and development. Its unique electronic properties, conferred by the trifluoromethyl and methoxy substituents, make it an attractive building block for the synthesis of novel pharmaceuticals and advanced materials. A thorough understanding of its physicochemical properties, reactivity, and analytical profiles, as outlined in this guide, is paramount for its effective and safe utilization in creating the next generation of chemical innovations.
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